Methyl 3-amino-5-bromo-4-methylbenzoate

説明

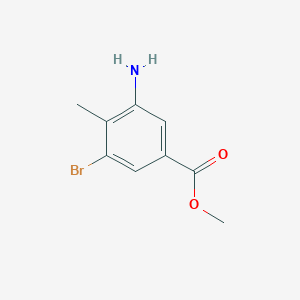

Methyl 3-amino-5-bromo-4-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 4-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-bromo-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group.

Bromination: Methyl 4-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

化学反応の分析

Types of Reactions

Methyl 3-amino-5-bromo-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: The bromine atom can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products

Substitution: Derivatives with various functional groups replacing the amino group.

Oxidation: Quinones or other oxidized products.

Reduction: Amines or other reduced forms.

Coupling: Biaryl compounds or other coupled products.

科学的研究の応用

Methyl 3-amino-5-bromo-4-methylbenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Material Science: The compound is used in the development of novel materials, including polymers and organic semiconductors.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.

Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of methyl 3-amino-5-bromo-4-methylbenzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

類似化合物との比較

Methyl 3-amino-5-bromo-4-methylbenzoate can be compared with other similar compounds, such as:

Methyl 3-amino-4-methylbenzoate: Lacks the bromine atom, resulting in different reactivity and applications.

Methyl 3-amino-5-chloro-4-methylbenzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological activity.

Methyl 3-nitro-5-bromo-4-methylbenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

Methyl 3-amino-5-bromo-4-methylbenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 244.09 g/mol. The compound features a bromine atom at the 5-position, an amino group at the 3-position, and a methyl group at the 4-position of the benzene ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

| Property | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier (BBB) | Permeant |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Log Kp (Skin Permeation) | -6.26 cm/s |

These properties suggest that the compound is well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which may enhance its therapeutic potential in central nervous system disorders.

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : It acts as a substrate for cytochrome P450 enzymes, influencing the metabolism of various substances in the body. This interaction can lead to biotransformation into different metabolites, potentially altering pharmacological effects.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the activity of transcription factors, which can affect gene expression related to cell growth and differentiation.

- Inhibition of Kinases : It has been shown to inhibit specific kinases, impacting downstream cellular signaling pathways and potentially affecting cancer cell proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by disrupting critical protein-protein interactions involved in tumorigenesis. For instance, it may inhibit MYC oncogene activity, which is often overexpressed in cancers .

- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, there is potential for neuroprotective applications. The modulation of neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : In cell line assays, this compound demonstrated significant modulation of gene expression related to apoptosis and cell cycle regulation, suggesting a role in cancer therapy.

- Animal Models : Research involving animal models has shown that administration of this compound can lead to reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .

特性

IUPAC Name |

methyl 3-amino-5-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVMWNWKILQIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646423 | |

| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223519-11-7 | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223519-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。